molecular formula C9H15N3O2 B13475750 2-Amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoic acid

2-Amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13475750
M. Wt: 197.23 g/mol
InChI Key: VXIXEPOGPVHGDZ-UHFFFAOYSA-N
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Description

2-Amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization . Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives .

Scientific Research Applications

2-Amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic uses, such as in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the presence of both amino and methyl groups on the imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H15N3O2/c1-3-7-11-4-5-12(7)6-9(2,10)8(13)14/h4-5H,3,6,10H2,1-2H3,(H,13,14)

InChI Key

VXIXEPOGPVHGDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C)(C(=O)O)N

Origin of Product

United States

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